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Compound of Interest

Compound Name: (r)-(+)-2,3-Dimethylpentane

Cat. No.: B15186406 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of

the nine constitutional isomers of heptane (C7H16). The data presented is crucial for a wide

range of applications, including chemical process design, combustion research, and

computational chemistry models in drug development. This document summarizes key

quantitative data in a structured format, details the experimental methodologies used for their

determination, and provides a visual classification of the isomers.

Isomers of C7H16
The nine constitutional isomers of C7H16 are:

n-heptane

2-Methylhexane

3-Methylhexane

2,2-Dimethylpentane

2,3-Dimethylpentane

2,4-Dimethylpentane
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3,3-Dimethylpentane

3-Ethylpentane

2,2,3-Trimethylbutane

These isomers exhibit variations in their thermochemical properties due to differences in their

molecular structure, such as the degree of branching.

Thermochemical Data
The following tables summarize the standard molar enthalpy of formation (ΔfH°), standard

molar entropy (S°), and molar heat capacity at constant pressure (Cp) for the nine isomers of

C7H16 in the gas phase at 298.15 K. The data has been compiled from the National Institute of

Standards and Technology (NIST) Chemistry WebBook.[1][2][3][4][5][6][7][8][9][10][11]

Table 1: Standard Molar Enthalpy of Formation of C7H16 Isomers (gas phase, 298.15 K)

Isomer ΔfH° (kJ/mol)

n-heptane -187.8 ± 0.8

2-Methylhexane -194.9 ± 0.9

3-Methylhexane -192.3 ± 0.9

2,2-Dimethylpentane -205.9 ± 1.0

2,3-Dimethylpentane -199.1 ± 1.0

2,4-Dimethylpentane -203.9 ± 1.0

3,3-Dimethylpentane -200.0 ± 1.1

3-Ethylpentane -193.5 ± 1.0

2,2,3-Trimethylbutane -205.9 ± 1.1

Table 2: Standard Molar Entropy of C7H16 Isomers (gas phase, 298.15 K)
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Isomer S° (J/mol·K)

n-heptane 427.91 ± 1.26

2-Methylhexane 423.13 ± 1.67

3-Methylhexane 423.13 ± 1.67

2,2-Dimethylpentane 412.04 ± 2.09

2,3-Dimethylpentane 408.27 ± 2.09

2,4-Dimethylpentane 413.38 ± 2.09

3,3-Dimethylpentane 405.35 ± 2.09

3-Ethylpentane 416.06 ± 2.09

2,2,3-Trimethylbutane 397.35 ± 2.09

Table 3: Molar Heat Capacity (Cp) of C7H16 Isomers (gas phase, 298.15 K)

Isomer Cp (J/mol·K)

n-heptane 166.31

2-Methylhexane 165.73

3-Methylhexane 165.73

2,2-Dimethylpentane 164.77

2,3-Dimethylpentane 163.34

2,4-Dimethylpentane 164.77

3,3-Dimethylpentane 164.77

3-Ethylpentane 165.23

2,2,3-Trimethylbutane 163.3 ± 0.4

Experimental Protocols
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The determination of the thermochemical data presented in this guide relies on a combination

of experimental techniques and theoretical calculations.

Determination of Enthalpy of Formation
The standard enthalpy of formation of the C7H16 isomers is primarily determined using

combustion calorimetry.

Experimental Workflow: Combustion Calorimetry
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Workflow for determining the enthalpy of formation using combustion calorimetry.

A precisely weighed sample of the liquid hydrocarbon is sealed in a container, often a thin-

walled glass ampoule or a combustible bag. This container is then placed inside a "bomb," a

robust, constant-volume vessel, which is subsequently pressurized with a large excess of pure

oxygen. The bomb is submerged in a known quantity of water in a well-insulated calorimeter.

The sample is ignited electrically, and the complete combustion reaction occurs. The

temperature change of the water and the calorimeter is meticulously measured.

From the temperature rise and the known heat capacity of the calorimeter system, the total

heat released during the combustion is calculated. Corrections are applied for the ignition

energy and the formation of nitric acid from any nitrogen present. This corrected heat release

corresponds to the change in internal energy (ΔU) for the combustion reaction at constant

volume. The enthalpy of combustion (ΔcH°) is then calculated from ΔU. Finally, using Hess's

Law and the known standard enthalpies of formation of carbon dioxide and water, the standard

enthalpy of formation of the C7H16 isomer is determined.
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Determination of Entropy and Heat Capacity
The standard entropy and heat capacity of the C7H16 isomers are typically determined using a

combination of low-temperature calorimetry and statistical mechanics based on spectroscopic

data.

Experimental and Computational Workflow
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Workflow for determining entropy and heat capacity.
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Low-temperature adiabatic calorimetry is used to measure the heat capacity of the solid and

liquid phases from near absolute zero up to room temperature. These measurements are used

to calculate the entropy of the liquid at a given temperature using the third law of

thermodynamics.

For the gas phase, statistical mechanics provides a powerful tool to calculate entropy and heat

capacity. This method requires knowledge of the molecular structure (bond lengths and

angles), which determines the moments of inertia, and the vibrational frequencies of the

molecule. These vibrational frequencies are obtained from experimental infrared (IR) and

Raman spectroscopy. The translational, rotational, and vibrational contributions to the entropy

and heat capacity are then calculated using the principles of statistical mechanics.

Classification of C7H16 Isomers
The nine isomers of C7H16 can be classified based on their carbon chain structure. This

classification is useful for understanding the relationship between structure and

thermochemical properties.

C7H16 Isomers

Straight Chain Methylhexanes Dimethylpentanes Ethylpentane Trimethylbutane

C7H16

n-heptane Methylhexane Dimethylpentane 3-Ethylpentane 2,2,3-Trimethylbutane

2-Methylhexane 3-Methylhexane 2,2-Dimethylpentane 2,3-Dimethylpentane 2,4-Dimethylpentane 3,3-Dimethylpentane
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Classification of C7H16 isomers based on their carbon backbone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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